molecular formula C20H16O6S B2613296 Dibenzofuran-2-yl 3,4-dimethoxybenzenesulfonate CAS No. 865613-26-9

Dibenzofuran-2-yl 3,4-dimethoxybenzenesulfonate

Cat. No. B2613296
CAS RN: 865613-26-9
M. Wt: 384.4
InChI Key: ORPRMJZQLCBZSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • It is obtained from coal tar, where it exists as a minor component (approximately 1%) .

Synthesis Analysis

The synthesis of Dibenzofuran-2-yl 3,4-dimethoxybenzenesulfonate involves electropolymerization of monomers DBT-2Th (dibenzothiophene) and DBF-2Th (dibenzofuran-bithiophene). By attaching bithiophene at both the 2 and 8 positions of dibenzothiophene and dibenzofuran, extended conjugation is achieved. The resulting electrochromic π-conjugated polymers exhibit good π redox activity, high optical contrast, favorable response time, and excellent kinetic stability .


Molecular Structure Analysis

The molecular formula of Dibenzofuran-2-yl 3,4-dimethoxybenzenesulfonate is C₁₂H₈O , with a molar mass of approximately 168.19 g/mol. It appears as a white crystalline powder with a melting point range of 81 to 85 °C and a boiling point of 285 °C. The compound is insoluble in water .


Chemical Reactions Analysis

  • Reaction of Dibenzofuran with butyl lithium results in di lithiation .

Scientific Research Applications

Toxicity and Environmental Impact

Research has focused on the toxicity and environmental impact of dibenzofurans, a class of compounds to which Dibenzofuran-2-yl 3,4-dimethoxybenzenesulfonate belongs. Dibenzofuran and its derivatives, such as polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs), have been evaluated for their toxic equivalency factors (TEFs) for risk assessment in humans and wildlife (Berg et al., 1998). These compounds are recognized for their potential to cause environmental and health hazards due to their persistence and toxicity.

Anticancer and DNA Interaction Studies

Sulfonamide derivatives, structurally related to Dibenzofuran-2-yl 3,4-dimethoxybenzenesulfonate, have been studied for their interactions with DNA and potential anticancer activities. Complexes involving copper(II) and sulfonamide derivatives have shown varying degrees of DNA binding, DNA cleavage, genotoxicity, and anticancer effects (González-Álvarez et al., 2013).

Polymer Chemistry

In the field of polymer chemistry, dibenzofuran derivatives have been explored for the synthesis of hydrophilic polymers. For instance, homopolymers of sodium 4-styrenesulfonate, which have structural similarities to Dibenzofuran-2-yl 3,4-dimethoxybenzenesulfonate, have been synthesized via reversible addition−fragmentation chain transfer polymerization (Mitsukami et al., 2001).

Sensor Development for Biological Molecules

Dibenzofuran-based compounds have been employed in designing fluorescent probes for detecting specific biomolecules. For example, a probe based on a dibenzofuran derivative was developed for the visual detection of cysteine in milk and water samples, demonstrating the utility of these compounds in sensor technologies (Wang et al., 2018).

Synthesis of Dibenzofuran Derivatives

The synthesis of dibenzofuran derivatives, including Dibenzofuran-2-yl 3,4-dimethoxybenzenesulfonate, is a topic of interest in organic chemistry. These compounds are valuable for their applications in pharmaceuticals and electronic materials. Methods involving intramolecular C-O bond formation have been developed for an efficient and eco-friendly synthesis of these derivatives (Cho et al., 2017).

Mechanism of Action

  • It can transition reversibly between highly transmissive and broadly absorbing achromatic states, making it suitable for electrochromic applications .

Safety and Hazards

  • Precautionary Statements : P273 (Avoid release to the environment), P391 (Collect spillage), P501 (Dispose of contents/container properly) .

properties

IUPAC Name

dibenzofuran-2-yl 3,4-dimethoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O6S/c1-23-19-10-8-14(12-20(19)24-2)27(21,22)26-13-7-9-18-16(11-13)15-5-3-4-6-17(15)25-18/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPRMJZQLCBZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)OC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.